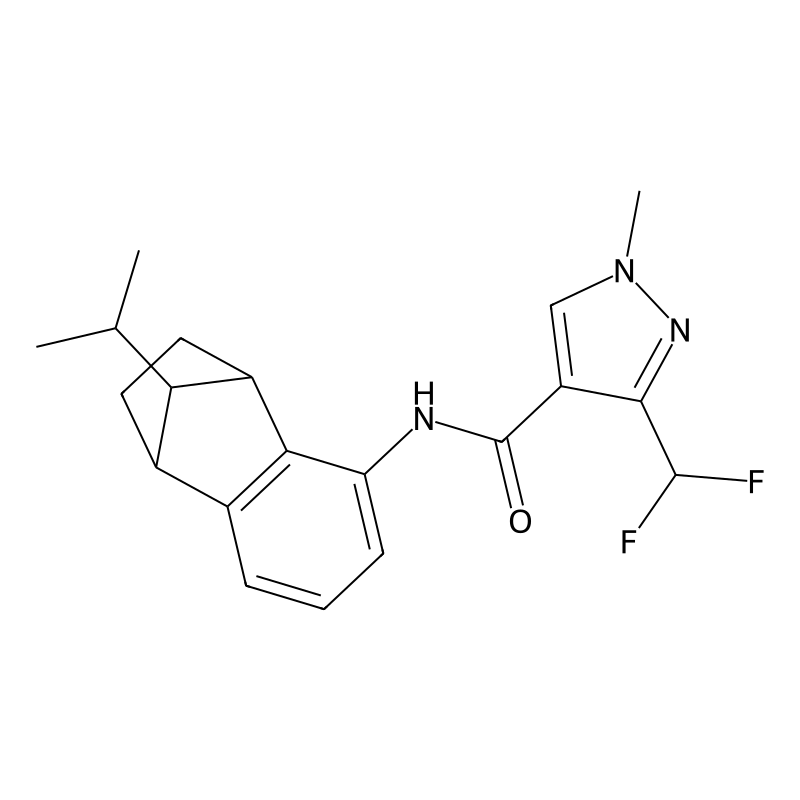Isopyrazam

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Fungicidal Properties and Mode of Action
Isopyrazam is a broad-spectrum fungicide belonging to the pyrazole-carboxamide chemical class. Research has established its effectiveness in controlling various fungal diseases, particularly black sigatoka, a leaf spot disease impacting banana production []. Its fungicidal activity stems from its ability to inhibit succinate dehydrogenase (SDH), a key enzyme within the fungal mitochondrial electron transport chain and the tricarboxylic acid cycle (TCA) []. By disrupting this critical enzyme, Isopyrazam hinders the fungus's ability to produce energy, ultimately leading to cell death [].
Environmental Fate and Degradation
Research has investigated the environmental fate and degradation of Isopyrazam. Studies suggest that while microbial degradation and direct photolysis in water are slow, other processes contribute to its breakdown in natural environments []. These include:
- Metabolism by aquatic plants, microalgae, and periphyton: Research indicates that these organisms can significantly accelerate Isopyrazam degradation compared to dark water-sediment systems [].
- Indirect photolysis: Studies suggest that sunlight can indirectly degrade Isopyrazam through interactions with natural organic matter in the environment [].
Field studies further support these findings, demonstrating faster degradation rates under natural conditions compared to controlled laboratory settings []. This highlights the importance of considering various environmental factors when evaluating the fate of Isopyrazam in real-world ecosystems.
Biodegradation by Soil Microorganisms
Recent research has explored the potential of soil microorganisms to biodegrade Isopyrazam. Studies using isolated fungal and bacterial strains have shown promising results, suggesting the potential for biodegradation in soil environments []. However, further research is needed to fully understand the extent and significance of this degradation pathway in natural settings.
Resistance Risk Assessment
As with many fungicides, the potential for fungal resistance to Isopyrazam is a concern. Research is ongoing to assess this risk. One study investigated the sensitivity and resistance risk of the fungus Corynespora cassiicola, a common plant pathogen, to Isopyrazam []. The findings suggest that while the fungus can develop resistance, implementing strategies like using Isopyrazam in combination with other fungicides with different modes of action can help mitigate this risk [].
Isopyrazam is a broad-spectrum fungicide classified as an ortho-substituted phenyl amide. It is particularly effective against various fungal pathogens, including those responsible for diseases like black sigatoka in bananas and other crops. The chemical structure of isopyrazam is characterized by its unique arrangement of functional groups, specifically the presence of a pyrazole ring, which contributes to its biological activity. Its molecular formula is and it is recognized for its organofluorine properties, enhancing its efficacy in agricultural applications .
Isopyrazam acts by inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal mitochondrial electron transport chain [, ]. SDH plays a crucial role in fungal energy production. By inhibiting this enzyme, isopyrazam disrupts the fungus's ability to generate energy, ultimately leading to cell death [].
Isopyrazam undergoes several chemical transformations, primarily involving hydroxylation and oxidation. In biological systems, it can be metabolized into various metabolites through enzymatic pathways. For instance, in lactating goats, the primary metabolic pathways include hydroxylation of the bicyclic ring and the isopropyl group, leading to the formation of dihydroxylated metabolites. These transformations do not indicate significant cleavage of the amide bond, suggesting stability in its core structure during metabolism .
The synthesis of isopyrazam involves several steps that typically include:
- Formation of the Pyrazole Ring: This step often involves coupling reactions between appropriate precursors.
- Introduction of Functional Groups: Subsequent reactions introduce fluorine atoms and other substituents to enhance biological activity.
- Final Purification: The compound is purified through crystallization or chromatography to achieve the desired purity for agricultural use.
Specific synthetic routes may vary based on the starting materials and desired stereochemistry .
Isopyrazam is primarily used as a fungicide in agriculture. Its applications include:
- Crop Protection: Effective against diseases such as black sigatoka in bananas and various leaf spot diseases.
- Post-Harvest Treatment: Used to protect stored grains from fungal contamination.
- Research: Studied for its metabolic pathways and environmental impact as part of pesticide risk assessments .
Studies on isopyrazam's interactions reveal that it can form conjugates with other compounds during metabolic processes. For example, glucuronides and sulfates are formed from dihydroxylated metabolites. These interactions can influence both the efficacy and safety profile of isopyrazam when applied in agricultural settings . The compound's persistence in soil and potential for microbial degradation are also critical factors affecting its environmental impact .
Isopyrazam shares structural similarities with several other fungicides and chemical agents. Here are some comparable compounds:
| Compound Name | Chemical Class | Unique Features |
|---|---|---|
| Azoxystrobin | Strobilurin | Inhibits mitochondrial respiration |
| Pyraclostrobin | Strobilurin | Broad-spectrum activity against fungi |
| Boscalid | Carboxamide | Targets fungal respiration through succinate dehydrogenase inhibition |
| Tebuconazole | Triazole | Inhibits ergosterol biosynthesis |
Uniqueness of Isopyrazam: Unlike these compounds, isopyrazam's dual mechanism targeting both ergosterol biosynthesis and cellular integrity via its pyrazole structure provides a distinct mode of action that enhances its effectiveness against resistant fungal strains .
XLogP3
GHS Hazard Statements
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard
Other CAS
Wikipedia
Use Classification
Fungicides






